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molecular formula C11H10O3 B8422765 5-(2-Butynyloxy)-1,3-benzodioxole

5-(2-Butynyloxy)-1,3-benzodioxole

Cat. No. B8422765
M. Wt: 190.19 g/mol
InChI Key: FOOBVPYRUHWMSP-UHFFFAOYSA-N
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Patent
US08809389B2

Procedure details

A mixture of 7.0 g (0.05 moles) of 5-hydroxy-benzo[1.3]dioxole, 6.91 g (0.05 moles) of anhydrous potassium carbonate in ml 25 of acetone was added with 6.65 g (0.05 moles) of 1-bromo-2-butyne. The mixture was heated to reflux for 6 hrs. The mixture was then cooled to room temperature, filtered and the filtrate evaporated u.v (20° C./21 mbar). The residue was then purified on silica gel column (eluant n-hexane: ethyl acetate 3:1 v/v). A liquid product (6.1 g, 95% purity) was obtained whose NMR and MS analyses correspond to those of the aforementioned compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]#[C:20][CH3:21]>CC(C)=O>[CH2:18]([O:1][C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1)[C:19]#[C:20][CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OC1=CC2=C(OCO2)C=C1
Name
Quantity
6.91 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
6.65 g
Type
reactant
Smiles
BrCC#CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hrs
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated u.v (20° C./21 mbar)
CUSTOM
Type
CUSTOM
Details
The residue was then purified on silica gel column (eluant n-hexane: ethyl acetate 3:1 v/v)
CUSTOM
Type
CUSTOM
Details
A liquid product (6.1 g, 95% purity) was obtained whose NMR and MS analyses

Outcomes

Product
Name
Type
Smiles
C(C#CC)OC1=CC2=C(OCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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